molecular formula C13H20N4O3S2 B2587771 N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide CAS No. 868976-25-4

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B2587771
CAS No.: 868976-25-4
M. Wt: 344.45
InChI Key: NYSXHXDSEZXKFL-UHFFFAOYSA-N
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Description

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound featuring a thiadiazole ring, a butanamide group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The oxolane moiety is introduced via nucleophilic substitution reactions, and the final butanamide group is added through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. The thiadiazole ring is known to exhibit various pharmacological properties, and the presence of the oxolane and butanamide groups could enhance its activity or selectivity towards specific biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Compounds containing thiadiazole rings have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable component in the design of advanced materials and industrial catalysts.

Mechanism of Action

The mechanism of action of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites in enzymes, potentially inhibiting their activity or altering their function. The oxolane and butanamide groups may enhance the compound’s binding affinity or selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to the combination of its thiadiazole ring, oxolane moiety, and butanamide group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. The presence of the oxolane moiety, in particular, may enhance its solubility and bioavailability, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c1-2-4-10(18)15-12-16-17-13(22-12)21-8-11(19)14-7-9-5-3-6-20-9/h9H,2-8H2,1H3,(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSXHXDSEZXKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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